![molecular formula C16H14FNO3 B4237678 N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4237678.png)
N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as FUBIMINA, is a novel synthetic cannabinoid compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to inhibit the uptake of the endocannabinoid anandamide, which may contribute to its effects on the endocannabinoid system.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. It has been shown to reduce pain perception in animal models of acute and chronic pain, and to reduce inflammation in models of colitis and arthritis. N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. However, one limitation is that it is a relatively new compound, and its long-term effects and potential toxicity are not yet well understood.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and anxiety. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological and pathological conditions. Additionally, further research is needed to understand the long-term effects and potential toxicity of N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, as well as its potential for abuse and dependence.
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used in scientific research to study the endocannabinoid system and its role in various physiological and pathological conditions. It has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. N-(2-fluorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used to investigate the effects of cannabinoid receptor activation on pain perception, inflammation, and anxiety.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-10-15(21-14-9-5-4-8-13(14)20-10)16(19)18-12-7-3-2-6-11(12)17/h2-10,15H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMBSWPGSPTNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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